molecular formula C23H17Cl4NO3 B2610115 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime CAS No. 478033-84-0

3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2610115
CAS No.: 478033-84-0
M. Wt: 497.19
InChI Key: LJGLVBKJLGTYLN-ORBVJSQLSA-N
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Description

The compound “3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime” is a chemical compound with a complex structure . It’s available for purchase for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for a similar compound, 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, is 1S/C14H10Cl2O2/c15-13-6-3-11(7-14(13)16)9-18-12-4-1-10(8-17)2-5-12/h1-8H,9H2 . This might give some insight into the molecular structure of the compound you’re interested in.


Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 633.4±65.0 °C .

Scientific Research Applications

Chemical Synthesis and Characterization

Research on the chemical structure and reactions of 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime and related compounds provides insight into novel synthetic pathways and the characterization of complex organic molecules. Studies have explored the synthesis of oxime derivatives, investigating their formation, structural configurations, and potential applications in various fields, including materials science and pharmaceutical research. For instance, the synthesis and characterization of novel oxime ethers have been performed, highlighting the chemical versatility of these compounds and their relevance in advancing organic synthesis methodologies (Erdogan, 2016).

Environmental Degradation Studies

The degradation of halogenated aromatic compounds by microbial action is an area of environmental science that has garnered attention due to its implications for bioremediation. Research into the microbial degradation pathways of dichlorobenzyl-containing compounds by strains such as Pseudomonas aeruginosa offers insights into how these complex organic pollutants can be broken down in contaminated environments, thus contributing to cleaner ecosystems and advancing our understanding of microbial ecology (Hickey & Focht, 1990).

Crystallography and Molecular Structure Analysis

Crystallographic studies of dichlorobenzyl-containing compounds, including oximes, provide essential data on molecular conformations, bonding patterns, and intermolecular interactions. These insights are crucial for the design of materials with specific physical properties, the development of pharmaceuticals, and the advancement of our understanding of molecular and solid-state chemistry. For example, the analysis of the crystal and molecular structure of derivatives similar to this compound reveals detailed information about their geometrical configuration and potential reactivity (Kharchenko et al., 1987).

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) calculations and computational chemistry approaches are employed to predict the reactivity, stability, and electronic properties of dichlorobenzyl-containing compounds. These theoretical studies complement experimental work, allowing for the prediction of compound behavior under various conditions and the design of molecules with desired properties before synthesis. The first synthesis and computational study of certain dichlorobenzyl-based oxime ethers, for instance, have provided valuable data on their molecular electrostatic potential, reactivity descriptors, and NMR spectral analysis, contributing to a deeper understanding of their chemical behavior (Erdogan, 2016).

Future Directions

The compound is available for purchase for pharmaceutical testing , which suggests it may have potential applications in the field of medicine or drug development.

Properties

IUPAC Name

(3E)-3-[(2,4-dichlorophenyl)methoxyimino]-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl4NO3/c24-18-5-1-16(21(26)11-18)13-30-20-7-3-15(4-8-20)23(29)9-10-28-31-14-17-2-6-19(25)12-22(17)27/h1-8,10-12H,9,13-14H2/b28-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGLVBKJLGTYLN-ORBVJSQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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